molecular formula C14H22O2 B8751255 4-Heptyloxybenzyl alcohol CAS No. 61440-52-6

4-Heptyloxybenzyl alcohol

Cat. No. B8751255
Key on ui cas rn: 61440-52-6
M. Wt: 222.32 g/mol
InChI Key: BMLPPYPVKNUKFX-UHFFFAOYSA-N
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Patent
US04350822

Procedure details

To a solution of 125 ml. of 1 molar borane in tetrahydrofuran chilled in an ice bath is added 19.3 g. of p-heptyloxybenzoic acid in 160 ml. of tetrahydrofuran over a period of 45 minutes. The mixture is stirred at room temperature for 5.5 hours, poured into ice and water and 30 ml. of concentrated hydrochloric acid added. The mixture is filtered and the solid washed with water to give the product as a white waxy solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
B.[CH2:2]([O:9][C:10]1[CH:18]=[CH:17][C:13]([C:14](O)=[O:15])=[CH:12][CH:11]=1)[CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8].O.Cl>O1CCCC1>[CH2:2]([O:9][C:10]1[CH:11]=[CH:12][C:13]([CH2:14][OH:15])=[CH:17][CH:18]=1)[CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCC)OC1=CC=C(C(=O)O)C=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred at room temperature for 5.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added 19.3 g
FILTRATION
Type
FILTRATION
Details
The mixture is filtered
WASH
Type
WASH
Details
the solid washed with water
CUSTOM
Type
CUSTOM
Details
to give the product as a white waxy solid

Outcomes

Product
Details
Reaction Time
5.5 h
Name
Type
Smiles
C(CCCCCC)OC1=CC=C(CO)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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